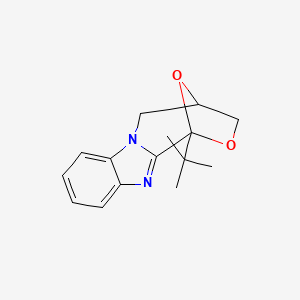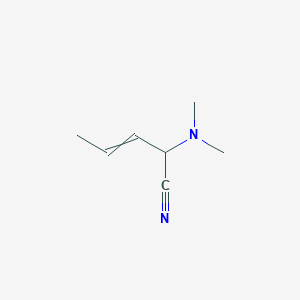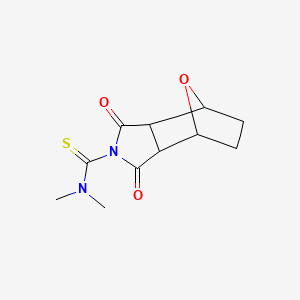
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves several synthetic routes. One common method includes the reaction of cis-exo-bicyclo(2.2.1)heptane-2,3-dimethyl anhydride with urea. The mixture is heated until it fuses, leading to the formation of the desired compound . This method is advantageous due to its simplicity, lower reaction temperature, and high yield and purity .
Industrial Production Methods: For large-scale industrial production, the method involving the reaction of cis-exo-bicyclo(2.2.1)heptane-2,3-dimethyl anhydride with urea is preferred due to its operational convenience and reduced equipment requirements . This method ensures high yield and purity, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide include other bicyclo(2.2.1)heptane derivatives, such as cis-exo-bicyclo(2.2.1)heptane-2,3-dicarboximide and its analogs .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
73806-12-9 |
|---|---|
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
N,N-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-2-carbothioamide |
InChI |
InChI=1S/C11H14N2O3S/c1-12(2)11(17)13-9(14)7-5-3-4-6(16-5)8(7)10(13)15/h5-8H,3-4H2,1-2H3 |
Clé InChI |
YYPBHKYICPGEFO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)N1C(=O)C2C3CCC(C2C1=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
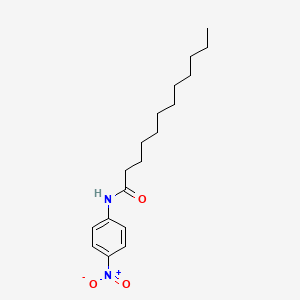
![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)
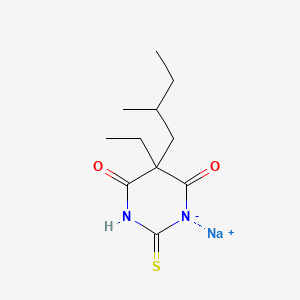
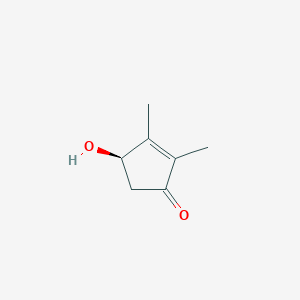



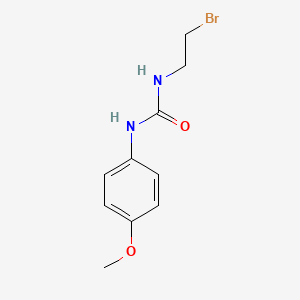
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)
